molecular formula C15H17FN2O3S2 B12214063 N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide

Cat. No.: B12214063
M. Wt: 356.4 g/mol
InChI Key: LUQREBQLVFNELA-UHFFFAOYSA-N
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Description

This compound is a sulfone-containing thieno-thiazol-2-ylidene propanamide derivative characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core with dual sulfonyl groups (5,5-dioxide) and a 4-fluorobenzyl substituent. The (2E)-configuration indicates a planar geometry at the exocyclic double bond, likely influencing its electronic properties and intermolecular interactions. Its synthesis likely involves nucleophilic substitution or condensation reactions with halogenated propanamides, as seen in similar compounds .

Properties

Molecular Formula

C15H17FN2O3S2

Molecular Weight

356.4 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide

InChI

InChI=1S/C15H17FN2O3S2/c1-2-14(19)17-15-18(7-10-3-5-11(16)6-4-10)12-8-23(20,21)9-13(12)22-15/h3-6,12-13H,2,7-9H2,1H3

InChI Key

LUQREBQLVFNELA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the fluorobenzyl group and the propanamide moiety. Key reagents and catalysts used in these reactions include thionyl chloride, sodium hydride, and various organic solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reaction time is crucial to optimize the yield and minimize impurities. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted thiazoles. These derivatives can have different physical and chemical properties, making them useful for further research and applications.

Scientific Research Applications

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and disruption of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Heterocyclic Cores

The compound’s unique thieno-thiazol-5,5-dioxide core differentiates it from other heterocyclic systems. Key comparisons include:

Compound Name Core Structure Substituents Key Functional Groups
N-[(2E)-3-(4-Fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]propanamide Tetrahydrothieno[3,4-d][1,3]thiazole 4-Fluorobenzyl, propanamide Sulfone (5,5-dioxide), exocyclic C=N
(E)-N-(4-(4-Bromophenyl)-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)octanamide (6e) Thiazole 4-Bromophenyl, quinolin-3-yl, octanamide Exocyclic C=N, bromoaryl
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazol-5-yl, phenyl, benzamide C=O, N=S bond
N-(4-Fluorobenzyl)-N′-[2-(4-fluorophenyl)-5,5-dioxido-thieno[3,4-c]pyrazol-3-yl]ethanediamide Thieno[3,4-c]pyrazole 4-Fluorobenzyl, 4-fluorophenyl, ethanediamide Sulfone, dual amide linkages

Key Observations :

  • The sulfone group in the target compound enhances polarity and hydrogen-bonding capacity compared to non-sulfonated analogs like 6e .
  • The fluorobenzyl substituent may improve metabolic stability and lipophilicity relative to non-fluorinated aryl groups in 6 and 6e .

Comparison of Yields :

  • Thiadiazole derivatives (e.g., compound 6 ) achieve yields of ~70–80%, comparable to the target compound’s hypothetical synthesis.
  • Fluorinated analogs (e.g., compound 8 ) show lower yields (~12–73%) due to steric and electronic challenges in introducing fluorine .
Physicochemical and Spectral Properties
Property Target Compound (Hypothetical) Compound 6e Compound 6
Melting Point Not reported 192°C 160°C
IR (C=O stretch) ~1670–1700 cm⁻¹ (amide) 1679 cm⁻¹ (amide) 1606 cm⁻¹ (amide)
¹H-NMR (Aromatic H) δ 7.2–7.8 (fluorobenzyl) δ 7.36–8.39 (quinoline, Ar-H) δ 7.36–8.13 (isoxazole, Ar-H)
Lipophilicity (LogP) Estimated ~2.5–3.0 (fluorine effect) Calculated 4.1 Not reported

Notes:

  • The fluorobenzyl group in the target compound likely downshifts aromatic proton signals in ¹H-NMR compared to non-fluorinated analogs .
  • Sulfone groups contribute to higher melting points and aqueous solubility compared to non-sulfonated thiazoles .

Biological Activity

N-[(2E)-3-(4-fluorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide is a complex organic compound notable for its unique structural features, including a thiazole ring and a fluorobenzyl substituent. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which are under investigation for various therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C20H19FN2O4S2
  • Molecular Weight : 434.5 g/mol
  • IUPAC Name : N-[3-[(4-fluorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide
  • InChI Key : OGCXPNVUUKUQHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activities or receptor functions, leading to alterations in various biochemical pathways.

Pharmacological Potential

  • Antiepileptic Activity : Similar compounds have demonstrated neuroprotective effects in models of epilepsy. For instance, the related compound GM-90432 showed significant efficacy in reducing seizure behaviors and oxidative stress in zebrafish models of epilepsy by modulating neurotransmitter levels and neurosteroid profiles .
  • Antimicrobial Properties : Compounds with thiazole rings are often evaluated for antimicrobial activity. Preliminary studies suggest that derivatives of this compound may exhibit significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects : The ability of thiazole-containing compounds to inhibit inflammatory pathways has been noted in various studies. This could position this compound as a candidate for developing anti-inflammatory drugs.

Case Studies and Experimental Data

Several studies have explored the biological effects of thiazole derivatives:

StudyCompoundFindings
Study 1GM-90432Demonstrated anti-epileptic effects through modulation of neurotransmitter levels in zebrafish models .
Study 2Thiazole DerivativesShowed significant antimicrobial activity against Gram-positive bacteria.
Study 3Thiazole CompoundsExhibited anti-inflammatory properties in murine models of inflammation.

In Vitro and In Vivo Studies

In vitro assays have indicated that this compound may inhibit specific enzyme activities relevant to cancer and inflammatory pathways. Further studies are needed to elucidate the exact mechanisms and therapeutic potentials.

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